molecular formula C15H13NO2 B14718399 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 18732-46-2

6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14718399
CAS No.: 18732-46-2
M. Wt: 239.27 g/mol
InChI Key: XNNFBOCGUFEJTG-UHFFFAOYSA-N
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Description

6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an oxazolidine ring fused to a cyclohexadienone structure

Preparation Methods

The synthesis of 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of phenyl-substituted oxazolidine with cyclohexadienone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.

    Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other oxazolidine derivatives and cyclohexadienone compounds. Compared to these, 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both oxazolidine and cyclohexadienone moieties. This combination of features gives it distinct chemical and biological properties .

Properties

CAS No.

18732-46-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)13-10-15(18-16-13)11-6-2-1-3-7-11/h1-9,15,17H,10H2

InChI Key

XNNFBOCGUFEJTG-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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